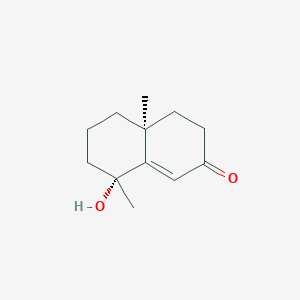
(4As,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene derivatives have garnered significant attention due to their diverse applications in materials science, pharmaceuticals, and organic electronics. These compounds exhibit a wide range of chemical and physical properties, making them crucial for various technological advancements and scientific research.
Synthesis Analysis
The synthesis of naphthalene derivatives, including dialkylated naphthalene diimides, involves reactions like alkylamine conjugation with naphthalenetetracarboxylic dianhydride. This process highlights the correlation between molecular structure and electronic properties, essential for organic electronics applications (Chlebosz et al., 2023).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives plays a critical role in determining their solubility, self-assembly, and electronic properties. For instance, the systematic study of N-alkylated naphthalene diimides revealed trends in spectroscopic and thermal properties related to solubility and crystal morphology, influenced by the length of alkyl chains (Chlebosz et al., 2023).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions that significantly affect their chemical properties. For example, the synthesis routes of 1,3-dihydroxynaphthalene, involving alkaline fusion and photocatalytic oxidation, demonstrate the adaptability and diversity of chemical reactions applicable to naphthalene derivatives (You-lan, 2005).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as their crystallization behavior and thermal stability, are influenced by their molecular structure. The study of poly(butylene 2,6-naphthalate) (PBN), for instance, provides insights into temperature-controlled crystal polymorphism and the impact of melt-crystallization processes on material properties (Ding et al., 2019).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives, such as their reactivity and potential as corrosion inhibitors, are areas of active research. Phthalocyanine and naphthalocyanine derivatives, for example, are explored for their anticorrosive materials properties in various metal/electrolyte systems, demonstrating the significance of their chemical properties in industrial applications (Verma et al., 2021).
Aplicaciones Científicas De Investigación
Molecular Conformation Studies
Conformation and Ring Inversions of Cycloocta[de]naphthalenes The study of the conformations of 8- and 10-methyl-substituted tetrahydro-7H-cycloocta[de]naphthalenes and their oxo derivatives revealed that these compounds exist exclusively in a boat conformation. This conformation is influenced by steric repulsion between interior benzyl protons, resulting in a puckered peri ring. The study provides insights into the reflex effect arising from 1,3-synaxial CH3–CH3 steric interaction and interior benzyl H–H interaction (Kamada & Yamamoto, 1980).
Host-Guest Chemistry and Molecular Recognition
Molecular Tweezer and Clip in Aqueous Solution The study presents the unexpected self-assembly of water-soluble naphthalene tweezer and anthracene clip in aqueous solution. The self-assembled dimers exhibit highly ordered intertwined structures, with the formation of extremely stable host-guest complexes. This self-assembly in aqueous solution is enthalpy driven, showcasing the nonclassical hydrophobic effect (Klärner et al., 2006).
Kinetic Studies and Chemical Reactions
Kinetic Studies on Diels–Alder Adducts The acid-induced rearrangement of 4a-derivatives of tetrahydro-1,4-naphthoquinones was examined, highlighting the role of intermediates in the formation of benzofuran from the adducts. The study discusses the influence of solvent composition, temperature, and substituent nature on the reactions, providing a schematic representation of the processes involved (Santos, Robert, & Valderrama, 1993).
Structural and Physicochemical Studies
Structural Studies of Disubstituted Naphthalenes This research involves the crystal structure analyses of disubstituted naphthalenes, exploring the characteristic distortion patterns influenced by nucleophilic and electrophilic centres. The study interprets these patterns as expressions of incipient nucleophilic addition to a carbonyl group (Schweizer, Procter, Kaftory, & Dunitz, 1978).
Hetero Duplexes Formation in Aqueous Solution The study demonstrates the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units in aqueous solution. This represents a novel approach for designing assemblies and emphasizes the importance of complementary aromatic units in driving discrete self-assembly (Gabriel & Iverson, 2002).
Propiedades
IUPAC Name |
(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTFVDVHOJMAJY-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1=CC(=O)CC2)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

